molecular formula C10H7F3N2S2 B15116414 5-(Methylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole

5-(Methylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole

Cat. No.: B15116414
M. Wt: 276.3 g/mol
InChI Key: OYMKCGAOBDBSMP-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a methylsulfanyl-substituted hydrazine with a trifluoromethyl-substituted aromatic aldehyde in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the thiadiazole ring or the trifluoromethyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

Biologically, it could be studied for its potential as an enzyme inhibitor, antimicrobial agent, or in other bioactive roles.

Medicine

In medicine, derivatives of this compound might be explored for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for compounds like 5-(Methylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole would depend on its specific application. For example, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylsulfanyl)-1,2,4-thiadiazole
  • 3-(Trifluoromethyl)phenyl-1,2,4-thiadiazole
  • 5-(Methylsulfanyl)-3-phenyl-1,2,4-thiadiazole

Uniqueness

The uniqueness of 5-(Methylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole lies in the combination of the methylsulfanyl and trifluoromethyl groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H7F3N2S2

Molecular Weight

276.3 g/mol

IUPAC Name

5-methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole

InChI

InChI=1S/C10H7F3N2S2/c1-16-9-14-8(15-17-9)6-3-2-4-7(5-6)10(11,12)13/h2-5H,1H3

InChI Key

OYMKCGAOBDBSMP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NS1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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